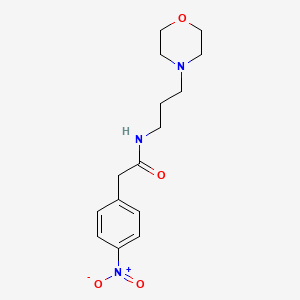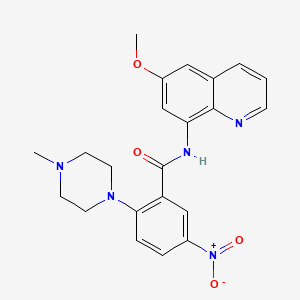![molecular formula C14H26N2 B5076205 1-bicyclo[2.2.1]hept-2-yl-4-isopropylpiperazine](/img/structure/B5076205.png)
1-bicyclo[2.2.1]hept-2-yl-4-isopropylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-bicyclo[2.2.1]hept-2-yl-4-isopropylpiperazine is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a bicyclo[2.2.1]heptane ring system attached to a piperazine ring with an isopropyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-bicyclo[2.2.1]hept-2-yl-4-isopropylpiperazine typically involves the reaction of bicyclo[2.2.1]hept-2-ene with piperazine derivatives. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum complexes. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-bicyclo[2.2.1]hept-2-yl-4-isopropylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-bicyclo[2.2.1]hept-2-yl-4-isopropylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-bicyclo[2.2.1]hept-2-yl-4-isopropylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biperiden: A muscarinic antagonist used in the treatment of Parkinson’s disease.
Triperiden: A structural isomer of biperiden with similar pharmacological properties.
Uniqueness
1-bicyclo[221]hept-2-yl-4-isopropylpiperazine is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-propan-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2/c1-11(2)15-5-7-16(8-6-15)14-10-12-3-4-13(14)9-12/h11-14H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNGMOFSLSZLST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2CC3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyclopropyl-1-[1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl]piperidine-4-carboxamide](/img/structure/B5076138.png)
![N-(4-fluorobenzyl)-3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B5076154.png)
METHANONE](/img/structure/B5076160.png)
![methyl 2-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}benzoate](/img/structure/B5076164.png)


![2,3,6,7-TETRAMETHYL 10-PHENYL-1,4,8-TRITHIASPIRO[4.5]DECA-2,6,9-TRIENE-2,3,6,7-TETRACARBOXYLATE](/img/structure/B5076176.png)

![ethyl 4-methyl-2-[[2-[(E)-3-(4-nitrophenyl)prop-2-enoyl]oxyacetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B5076185.png)
![N-(2-isopropylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5076191.png)
![5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5076198.png)

![N-(2,2,2-trichloro-1-{[2-methoxy-4-(vinylsulfonyl)phenyl]amino}ethyl)propanamide](/img/structure/B5076219.png)

